molecular formula C10H12N4O2S B12858583 9-(2,3-Dideoxy-beta-D-ribofuranosyl)-6-mercaptopurine CAS No. 126502-10-1

9-(2,3-Dideoxy-beta-D-ribofuranosyl)-6-mercaptopurine

Cat. No.: B12858583
CAS No.: 126502-10-1
M. Wt: 252.30 g/mol
InChI Key: OTMDHMUDOABXMY-NKWVEPMBSA-N
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Description

9-(2,3-Dideoxy-beta-D-ribofuranosyl)-6-mercaptopurine is a synthetic nucleoside analog It is structurally similar to naturally occurring nucleosides but lacks certain hydroxyl groups, which can significantly alter its biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2,3-Dideoxy-beta-D-ribofuranosyl)-6-mercaptopurine typically involves the condensation of a purine base with a sugar moiety. The reaction conditions often require the use of protecting groups to prevent unwanted side reactions. Common reagents include phosphoramidites and various catalysts to facilitate the coupling reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical synthesis using automated systems. These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents. Techniques such as chromatography and crystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

9-(2,3-Dideoxy-beta-D-ribofuranosyl)-6-mercaptopurine can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the mercapto group to a sulfoxide or sulfone.

    Reduction: The compound can be reduced to form different analogs with altered biological activity.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized analogs.

Scientific Research Applications

9-(2,3-Dideoxy-beta-D-ribofuranosyl)-6-mercaptopurine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Investigated for its antiviral and anticancer properties.

    Industry: Utilized in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of 9-(2,3-Dideoxy-beta-D-ribofuranosyl)-6-mercaptopurine involves its incorporation into DNA or RNA, where it can disrupt normal cellular processes. The compound targets specific enzymes and pathways involved in nucleic acid synthesis, leading to the inhibition of cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 9-(2,3-Dideoxy-beta-D-ribofuranosyl)adenine
  • 9-(2,3-Dideoxy-beta-D-ribofuranosyl)hypoxanthine
  • 9-(2,3-Dideoxy-beta-D-ribofuranosyl)-6-oxopurine

Uniqueness

What sets 9-(2,3-Dideoxy-beta-D-ribofuranosyl)-6-mercaptopurine apart from similar compounds is its unique combination of a dideoxyribose sugar and a mercaptopurine base. This structure imparts distinct biological activities, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

126502-10-1

Molecular Formula

C10H12N4O2S

Molecular Weight

252.30 g/mol

IUPAC Name

9-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione

InChI

InChI=1S/C10H12N4O2S/c15-3-6-1-2-7(16-6)14-5-13-8-9(14)11-4-12-10(8)17/h4-7,15H,1-3H2,(H,11,12,17)/t6-,7+/m0/s1

InChI Key

OTMDHMUDOABXMY-NKWVEPMBSA-N

Isomeric SMILES

C1C[C@@H](O[C@@H]1CO)N2C=NC3=C2NC=NC3=S

Canonical SMILES

C1CC(OC1CO)N2C=NC3=C2NC=NC3=S

Origin of Product

United States

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